Pentafluorobenzenesulfonyl chloride

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Pentafluorobenzenesulfonyl chloride (PFBSCl, CAS 832-53-1) is an organosulfur compound within the benzenesulfonyl chloride class, characterized by a perfluorinated aromatic ring that confers exceptional electrophilicity to the sulfonyl chloride group. It is typically supplied as a solid with an assay specification of 99%.

Molecular Formula C6ClF5O2S
Molecular Weight 266.57 g/mol
CAS No. 832-53-1
Cat. No. B1198773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorobenzenesulfonyl chloride
CAS832-53-1
Synonymspentafluorobenzenesulfonyl chloride
PFBSC
Molecular FormulaC6ClF5O2S
Molecular Weight266.57 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F
InChIInChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12
InChIKeyUOJCTEGNHXRPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorobenzenesulfonyl chloride (CAS 832-53-1): High-Purity Derivatizing Agent and Synthetic Intermediate


Pentafluorobenzenesulfonyl chloride (PFBSCl, CAS 832-53-1) is an organosulfur compound within the benzenesulfonyl chloride class, characterized by a perfluorinated aromatic ring that confers exceptional electrophilicity to the sulfonyl chloride group. It is typically supplied as a solid with an assay specification of 99% . With a molecular weight of 266.57 g/mol, a density of 1.796 g/mL at 25°C, and a boiling point of 210-211°C [1], PFBSCl serves as a high-performance electrophoric derivatizing reagent for gas chromatography with electron capture detection (GC-ECD) [2] and as a versatile perfluorophenylating agent in organic synthesis [3].

Pentafluorobenzenesulfonyl chloride: Why Generic Sulfonyl Chlorides Cannot Substitute


Substituting pentafluorobenzenesulfonyl chloride (PFBSCl) with a non-fluorinated analog like tosyl chloride (TsCl) or benzenesulfonyl chloride (BsCl) is not scientifically viable due to fundamental differences in electrophilicity and reaction outcomes. The five fluorine atoms on the aromatic ring exert a powerful electron-withdrawing inductive effect, dramatically polarizing the sulfur-chlorine bond. This results in a substantially more electrophilic sulfur center compared to non-fluorinated or even mono-fluorinated counterparts [1][2]. Furthermore, this electronic structure fundamentally alters reaction pathways, leading to unique products and enabling chemistries inaccessible to generic sulfonyl chlorides [3][4]. The following quantitative evidence demonstrates that these differences translate into quantifiable and meaningful distinctions in performance, selectivity, and application scope.

Quantitative Differentiation of Pentafluorobenzenesulfonyl chloride: A Head-to-Head Comparison


Superior Electrophilicity Drives Enhanced Reactivity in Nucleophilic Substitution

The electrophilicity of pentafluorobenzenesulfonyl chloride (PFBSCl) is substantially higher than that of non-fluorinated benzenesulfonyl chlorides. This is qualitatively supported by its ability to enable challenging SNAr reactions under mild conditions, where non-fluorinated analogs are unreactive. For example, while benzenesulfonyl chloride does not undergo peronio substitution, PFBSCl reacts with excess DMAP/TMSOTf at room temperature to yield a hexasubstituted product via complete fluorine displacement [1]. More broadly, the electronic effect of the pentafluorophenyl group follows a clear trend in nucleophilic substitution. Kinetic studies on a series of arenesulfonyl chlorides show that the chloride exchange rate is accelerated by electron-withdrawing substituents, with a Hammett ρ-value of +2.02 [2]. This establishes a class-level inference that PFBSCl, bearing five highly electron-withdrawing fluorine atoms, possesses a reaction rate significantly higher than unsubstituted benzenesulfonyl chloride and even 4-fluorobenzenesulfonyl chloride.

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Enhanced ECD Sensitivity: fg-Level Detection Limits in Bioanalysis

Pentafluorobenzenesulfonyl chloride (PFBSCl) serves as a superior derivatizing reagent for gas chromatography with electron capture detection (GC-ECD) due to its high fluorine content. In a direct application, a method for amphetamine in human plasma achieved a limit of detection (LOD) of <1 ng/mL using PFBSCl derivatization, with linearity from 1-100 ng [1]. The extraordinary sensitivity of this approach is further highlighted by its application in peptide analysis, where a detection limit of 100 fg was achieved for a derivatized dipeptide [2]. These performance characteristics are a direct result of the pentafluorophenyl group's strong electron-capturing properties, which are significantly greater than those of mono- or di-fluorinated aromatic tags. The detection limit for general amines using PFBSCl and ECD is reported to be ≤1 pg, providing a robust class-level benchmark for its enhanced sensitivity compared to non-fluorinated analogs [3].

Bioanalysis GC-ECD Derivatization

Unique Reactivity with C-Nucleophiles: Divergent Pathways vs. Tosyl Chloride

Pentafluorobenzenesulfonyl chloride (PFBSCl) exhibits a distinct and unexpected reactivity profile with carbon nucleophiles compared to non-fluorinated sulfonyl chlorides like tosyl chloride (TsCl). While TsCl typically yields the expected sulfone (ArSO2R) upon reaction with organometallic reagents, PFBSCl reacts with organolithiums and Grignard reagents (RLi or RMgX) to form primarily the reduction products C6F5H and C6F5Cl, with no detectable formation of the expected sulfone, C6F5SO2R [1]. This stark contrast in product distribution is a direct consequence of the strong electron-withdrawing effect of the pentafluorophenyl ring, which fundamentally alters the reaction mechanism. This knowledge is crucial for avoiding synthetic dead-ends; attempting a standard TsCl-type sulfone synthesis with PFBSCl would fail. Conversely, this unique behavior can be exploited for the selective reduction of the sulfonyl chloride moiety in the presence of other functional groups.

Organometallic Chemistry Reaction Mechanism Selectivity

Selective Sulfonamide Formation: Eliminating Cyclized Byproducts

In the synthesis of sulfonamides, particularly with heterocyclic amines, pentafluorobenzenesulfonyl chloride (PFBSCl) can offer superior selectivity compared to other electrophilic sulfonylating agents. In a direct comparison, the reaction of PFBSCl with 2-aminopyrimidine yielded solely the desired sulfonamide, with no evidence of cyclized byproducts [1]. In contrast, less fluorinated benzoyl chlorides, such as pentafluorobenzoyl chloride and its analogs with fewer fluorine atoms, were observed to form varying amounts of cyclized products under similar conditions [1]. This clean reaction profile, attributed to the unique electronic and steric properties of the pentafluorophenylsulfonyl group, simplifies purification and improves isolated yields.

Medicinal Chemistry Sulfonamide Synthesis Selectivity

Improved Radical Anion Stability for Photochemical Applications

In photochemical deprotection strategies, the choice of sulfonyl protecting group significantly impacts reaction efficiency. The pentafluorobenzenesulfonyl (pentaflate) group offers a distinct advantage over the widely used p-toluenesulfonyl (tosylate) group. Mechanistic studies have shown that replacing a tosylate group with a pentaflate group generates a more stable radical anion intermediate [1]. This enhanced stability is attributed to the electronegative fluorine atoms, which help delocalize and stabilize the negative charge formed during the photochemical electron transfer process [1]. While direct quantitative data on reaction yield or rate enhancement is not provided, the improved stability of this key intermediate is a strong, class-level inference that pentaflates should undergo more efficient and cleaner photochemical deprotection compared to tosylates under electron transfer conditions.

Photochemistry Carbohydrate Chemistry Protecting Groups

Pentafluorobenzenesulfonyl chloride: Validated Use Cases from Quantitative Evidence


High-Sensitivity Bioanalysis via GC-ECD

Pentafluorobenzenesulfonyl chloride is the reagent of choice for the trace-level analysis of amines, phenols, and peptides in biological matrices using gas chromatography with electron capture detection (GC-ECD). Its ability to form stable, highly electrophoric derivatives enables detection limits in the sub-picogram to low nanogram per milliliter range, as demonstrated for amphetamine (<1 ng/mL) in human plasma [1] and for a tyrosyl dipeptide (100 fg) [2]. This performance is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, where high sensitivity and selectivity are non-negotiable requirements [3].

Divergent Synthesis via Unique C-Nucleophile Reactivity

When a reaction pathway distinct from standard sulfone synthesis is required, pentafluorobenzenesulfonyl chloride provides a unique solution. Its documented tendency to undergo reduction rather than substitution with organolithium and Grignard reagents (forming C6F5H and C6F5Cl instead of C6F5SO2R) [1] allows chemists to access reduction products selectively. This divergent reactivity can be exploited to avoid unwanted side reactions or to create novel synthetic routes that are simply not accessible using conventional sulfonyl chlorides like tosyl chloride.

Clean Sulfonamide Synthesis for Medicinal Chemistry

In the synthesis of sulfonamide-based drug candidates, the high electrophilicity and unique selectivity of pentafluorobenzenesulfonyl chloride minimizes the formation of byproducts. Its reaction with challenging amines like 2-aminopyrimidine proceeds cleanly to yield the desired sulfonamide without cyclization [1]. This translates to simplified purification workflows and higher yields of the target molecule, which is a critical advantage in medicinal chemistry where rapid and efficient access to diverse sulfonamide libraries is essential [2].

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